1-Phenyl-3-(trimethylsilyl)-2-propanol
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Overview
Description
1-Phenyl-3-(trimethylsilyl)-2-propanol is an organic compound with the molecular formula C12H16OSi. It is a derivative of propanol where a phenyl group and a trimethylsilyl group are attached to the carbon chain. This compound is known for its unique chemical properties and is widely used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(trimethylsilyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base, followed by the addition of a reducing agent to obtain the desired product . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trimethylsilyl)-2-propanol undergoes various chemical reactions, including:
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-3-(trimethylsilyl)-2-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trimethylsilyl)-2-propanol involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The phenyl group contributes to the compound’s hydrophobicity and can interact with aromatic systems in biological molecules .
Comparison with Similar Compounds
1-Phenyl-2-propanol: A similar compound with a hydroxyl group instead of the trimethylsilyl group.
3-Phenyl-2-propyn-1-ol: Another related compound with an alkyne group.
4-Phenyl-3-butyn-2-ol: A compound with a butynyl group and a phenyl group.
Uniqueness: 1-Phenyl-3-(trimethylsilyl)-2-propanol is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable reagent in organic synthesis and various industrial applications .
Properties
CAS No. |
58541-09-6 |
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Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
1-phenyl-3-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C12H20OSi/c1-14(2,3)10-12(13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3 |
InChI Key |
FDDSMWUFJNULIF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
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